NAI-N3

RNA structure probing SHAPE In vivo chemical modification

Select NAI-N3 (CAS 1612756-29-2) for unmatched in vivo RNA structurome mapping. Unlike other SHAPE reagents such as 1M7, which suffer near-complete signal loss in cells, only NAI-N3 provides the critical azide (–N₃) handle essential for click-chemistry-based biotin enrichment. This bifunctionality is the foundation of the icSHAPE method, yielding the high signal-to-background ratios required for confident, single-nucleotide resolution profiling across the entire transcriptome. For site-selective RNA functionalization via TRAIL/RAIL, reversible CRISPR-Cas9 control, or Apta-Seq enrichment, NAI-N3 is the required reagent—non-azide analogs like NAI are incompatible. Ensure your research has the validated tool for robust, enrichment-based RNA structure analysis.

Molecular Formula C10H8N6O
Molecular Weight 228.21 g/mol
CAS No. 1612756-29-2
Cat. No. B1144855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAI-N3
CAS1612756-29-2
Synonyms[2-(Azidomethyl)-3-pyridinyl]-1H-imidazol-1-yl-methanone; 
Molecular FormulaC10H8N6O
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)N2C=CN=C2
InChIInChI=1S/C10H8N6O/c11-15-14-6-9-8(2-1-3-13-9)10(17)16-5-4-12-7-16/h1-5,7H,6H2
InChIKeyQPSQVTFTPHUCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAI-N3 (CAS 1612756-29-2): A Bifunctional SHAPE Reagent for RNA Structure Probing and Enrichment


NAI-N3 (CAS 1612756-29-2) is a small-molecule RNA acylation reagent designed as a bifunctional probe for selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) [1]. It belongs to the acylimidazole class of SHAPE reagents and is distinguished by the presence of an azide (–N₃) functional group . This azide moiety enables NAI-N3 to serve a dual purpose: it acylates the 2′-OH of single-stranded RNA (ssRNA) to report on local nucleotide flexibility and, uniquely, provides a chemical handle for subsequent biotinylation via copper-catalyzed or copper-free click chemistry [2]. This bifunctionality allows for the selective enrichment of modified RNAs, which is the foundational principle of the icSHAPE (in vivo click selective 2′-hydroxyl acylation and profiling experiment) method [1].

Why Generic Substitution of NAI-N3 with Other SHAPE Reagents Fails for In Vivo RNA Structurome Analysis


The choice of SHAPE reagent is not arbitrary; different chemical scaffolds exhibit starkly divergent performance in the complex intracellular environment. While several acylimidazole and isatoic anhydride probes can modify purified RNA in vitro, their behavior in living cells varies dramatically due to differences in cell permeability, intrinsic reactivity, and susceptibility to hydrolysis [1]. Direct comparative studies have revealed that substituting NAI-N3 with the widely used alternative 1M7 (1-methyl-7-nitroisatoic anhydride) results in a near-complete loss of usable in vivo structural signal when assayed by primer extension [1]. Furthermore, the parent compound NAI lacks the azide handle required for the biotin enrichment step that is central to the icSHAPE workflow, rendering it unsuitable for transcriptome-wide applications . Therefore, selection of NAI-N3 is not merely a matter of preference but a requirement for achieving the high signal-to-background ratios necessary for robust in vivo RNA structurome mapping with enrichment-based protocols.

Quantitative Evidence Guide for Differentiating NAI-N3 from Competing RNA SHAPE Probes


In Vivo Signal Intensity: NAI-N3 vs. 1M7 in Mouse ES Cells

In a direct head-to-head comparison in living mouse embryonic stem (ES) cells, the acylimidazole reagents NAI and NAI-N3 yielded markedly greater primer extension truncation signals on 5S rRNA than the isatoic anhydride reagent 1M7 [1]. The signal intensity for 1M7 in intact cells was so low as to be barely distinguishable from the untreated background, rendering it effectively unusable for in vivo structure mapping under these standard assay conditions [1].

RNA structure probing SHAPE In vivo chemical modification

Background Signal Reduction: NAI-N3 vs. 1M7 In Vivo

The same comparative study established that NAI and NAI-N3 not only produce stronger signals but also generate lower background noise than 1M7 when used in vivo [1]. This combination of high signal and low background is critical for achieving the high signal-to-noise ratios necessary for accurate, high-resolution structural mapping, particularly in transcriptome-wide applications [1].

RNA structure probing SHAPE Background noise

Enrichment Capability: NAI-N3 vs. NAI (Parent Compound)

Unlike its parent compound NAI, NAI-N3 contains an azide moiety that permits the tagging of NAI-N3-modified RNA with a biotin moiety via click chemistry for subsequent capture and enrichment on streptavidin beads [1]. This enrichment step is a cornerstone of the icSHAPE protocol, which has been shown to provide an improved signal-to-noise ratio compared to similar methods that rely solely on deep sequencing depth [1]. Protocols for icSHAPE typically expect that ~10% of the NAI-N3-treated RNA sample will be recovered after biotin capture and enrichment, compared to ~100% recovery for DMSO-treated control samples [2].

icSHAPE RNA enrichment Biotinylation

Control of CRISPR-Cas9 Gene Editing via Reversible sgRNA Acylation

NAI-N3 has been repurposed as a chemical tool for the post-transcriptional control of CRISPR-Cas9 gene editing. Incubation of NAI-N3 with a single guide RNA (sgRNA) for just 20 minutes in buffer leads to efficient poly-acylation of the RNA [1]. This 'cloaked' sgRNA is rendered completely inactive (0% cleavage activity) in in vitro DNA cleavage assays with Cas9 [1]. Critically, this inactivation is reversible: treatment with a phosphine (DPBM) to perform a Staudinger reduction removes the acyl groups and quantitatively restores sgRNA activity [1].

CRISPR-Cas9 Gene editing sgRNA Bioorthogonal chemistry

DMSO Solubility Enables High-Concentration Stock Preparation for Cell-Based Assays

NAI-N3 exhibits high solubility in dimethyl sulfoxide (DMSO), a critical property for preparing concentrated stock solutions for cell culture experiments. Vendors consistently report DMSO solubility in the range of 115-150 mg/mL . For reference, a concentration of 115 mg/mL corresponds to a molarity of approximately 504 mM, allowing for minimal solvent (DMSO) carryover when diluting to the working concentration (e.g., 100 mM) in cell culture media . This high solubility contrasts with some other SHAPE reagents that have more limited solubility in biocompatible solvents, potentially restricting the achievable final concentration or requiring higher DMSO percentages that may induce cellular stress.

Solubility DMSO Stock solution

Bifunctional Design Enables Single-Nucleotide Resolution Structural Mapping with Enrichment

The bifunctional nature of NAI-N3—combining an acylimidazole warhead for 2′-OH acylation with an azide handle for click chemistry—is what enables the icSHAPE methodology to achieve transcriptome-wide, single-nucleotide resolution RNA structure mapping [1]. While NAI alone can also provide single-nucleotide resolution via primer extension, it lacks the enrichment capability, making it unsuitable for the high-throughput, NGS-based icSHAPE protocol . Conversely, other azide-containing SHAPE probes exist (e.g., FAI-N3), but NAI-N3 is the most extensively validated and widely adopted reagent for the icSHAPE method, with a wealth of published protocols and optimized workflows available [1].

icSHAPE RNA structure Single-nucleotide resolution

Optimal Research and Industrial Application Scenarios for NAI-N3


Transcriptome-Wide In Vivo RNA Structure Mapping (icSHAPE)

NAI-N3 is the definitive reagent for performing icSHAPE (in vivo click selective 2′-hydroxyl acylation and profiling experiment) to map RNA secondary structures across the entire transcriptome at single-nucleotide resolution inside living cells [1]. Its bifunctional design enables both the acylation of flexible RNA nucleotides in their native cellular context and the subsequent enrichment of modified RNA via click chemistry, which is essential for achieving the high signal-to-noise ratios required for confident structure calling [1][2]. This application is a direct consequence of the in vivo signal and enrichment capabilities documented in Section 3.

Site-Specific mRNA Labeling and Functionalization (TRAIL/RAIL Methods)

NAI-N3 is uniquely suited for site-selective RNA acylation methodologies, such as TRAIL (Tethering RNA Acylation at Induced Loops) and RAIL (RNA Acylation at Induced Loops), which enable the installation of a single azide handle at a predetermined location within an mRNA [1]. This site-specific modification, which is not possible with non-azide reagents like NAI, allows for the precise attachment of fluorophores, biotin, or other functional moieties for applications in mRNA tracking, purification, and the creation of functional mRNA conjugates [1].

Temporal Control of CRISPR-Cas9 Gene Editing via Reversible sgRNA Acylation

As demonstrated in Section 3, NAI-N3 provides a chemical means to reversibly inactivate CRISPR-Cas9 gene editing. This makes it a powerful tool for researchers needing to exert temporal control over nuclease activity, for example, to synchronize editing events or to study the kinetics of DNA repair pathways [1]. The ability to quantitatively restore activity via Staudinger reduction offers a level of control not available with standard sgRNA expression systems.

Apta-Seq for Aptamer Discovery and Enrichment

NAI-N3 is a critical component in Apta-Seq, a multiplexed method for discovering functional aptamers from complex DNA libraries. By acylating RNA transcripts and providing an enrichment handle, NAI-N3 enables the selective capture and sequencing of structured RNA populations, accelerating the identification of high-affinity aptamers for therapeutic or diagnostic applications [1].

Technical Documentation Hub

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